3-(Chloromethyl)-4-(4-methylphenyl)but-3-en-2-one
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Overview
Description
3-(Chloromethyl)-4-(4-methylphenyl)but-3-en-2-one is an organic compound that features a chloromethyl group, a methylphenyl group, and a butenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-4-(4-methylphenyl)but-3-en-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylbenzaldehyde and chloroacetone.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The 4-methylbenzaldehyde undergoes a condensation reaction with chloroacetone to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Catalysts: Employing catalysts to increase the reaction rate and yield.
Purification: Implementing purification techniques such as distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-4-(4-methylphenyl)but-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Chloromethyl)-4-(4-methylphenyl)but-3-en-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-4-(4-methylphenyl)but-3-en-2-one involves:
Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors.
Pathways: It may influence biochemical pathways by modifying the activity of specific proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-4-phenylbut-3-en-2-one: Similar structure but lacks the methyl group on the phenyl ring.
3-(Bromomethyl)-4-(4-methylphenyl)but-3-en-2-one: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Properties
CAS No. |
232944-73-9 |
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Molecular Formula |
C12H13ClO |
Molecular Weight |
208.68 g/mol |
IUPAC Name |
3-(chloromethyl)-4-(4-methylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C12H13ClO/c1-9-3-5-11(6-4-9)7-12(8-13)10(2)14/h3-7H,8H2,1-2H3 |
InChI Key |
UQLCAHRYENRPBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(CCl)C(=O)C |
Origin of Product |
United States |
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